molecular formula C14H15FN4O3 B2478785 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1448125-70-9

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B2478785
CAS No.: 1448125-70-9
M. Wt: 306.297
InChI Key: LDQKQGNSLLTKNY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups and a urea linkage connecting it to a fluorinated methylphenyl group

Preparation Methods

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dimethoxybenzaldehyde and a nitrogen source like urea or guanidine.

    Introduction of the Fluorinated Methylphenyl Group: The fluorinated methylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with an intermediate formed from the pyrimidine ring synthesis.

    Coupling Reaction: The final step involves coupling the pyrimidine ring with the fluorinated methylphenyl group through a urea linkage. This is typically achieved using reagents like isocyanates or carbamoyl chlorides under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups.

Scientific Research Applications

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its fluorinated group can be useful for imaging and tracking within biological systems.

    Medicine: The compound has potential applications in drug discovery and development. Its structural features may impart specific pharmacological properties, making it a candidate for therapeutic agents targeting various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s urea linkage and fluorinated aromatic group allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea can be compared with other similar compounds, such as:

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: This compound lacks the fluorinated methylphenyl group, which may result in different chemical and biological properties.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-chloro-2-methylphenyl)urea: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and interactions with biological targets.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-bromo-2-methylphenyl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various research and industrial applications.

Biological Activity

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrimidine ring followed by the introduction of the urea moiety. Recent studies have highlighted various synthetic routes that optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency .

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-712.5Apoptosis induction
2A54915.0Cell cycle arrest
3DU-14510.0Inhibition of proliferation

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored, particularly its effects on cyclooxygenase enzymes (COX-1 and COX-2). Studies report that certain derivatives show promising inhibition rates against COX enzymes, which are key targets in inflammation-related disorders. The IC50 values for these compounds suggest a potent anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
A19.45 ± 0.0742.1 ± 0.30
B26.04 ± 0.3631.4 ± 0.12
C28.39 ± 0.0323.8 ± 0.20

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, research has indicated additional biological activities, including antimicrobial and immunosuppressive properties. These findings suggest that the compound may have broader therapeutic applications beyond cancer treatment .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrimidine ring significantly influence biological activity. Electron-donating groups at specific positions enhance potency against cancer cell lines and inflammatory pathways. For instance, substituents like methoxy or fluoro groups have been shown to improve interaction with biological targets .

Case Studies

Recent case studies have focused on the efficacy of this compound in animal models for cancer treatment and inflammation reduction:

  • Animal Model Study : A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in swelling when treated with the compound, indicating strong anti-inflammatory effects.
  • Cancer Efficacy Study : In vivo experiments on tumor-bearing mice showed a marked decrease in tumor size following administration of the compound over a specified period.

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3/c1-8-9(15)5-4-6-10(8)17-13(20)18-11-7-16-14(22-3)19-12(11)21-2/h4-7H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKQGNSLLTKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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